N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNOWIFMPCHWNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424223 | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-53-6 | |
| Record name | N-[4-Chloro-2-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of 4-Chloro-2-(Trifluoromethyl)Aniline
Reaction Overview
The most straightforward route involves acetylation of 4-chloro-2-(trifluoromethyl)aniline using acetic anhydride or acetyl chloride. The trifluoromethyl group deactivates the aromatic ring, directing the acetyl group to the para position relative to the chloro substituent.
Reaction Conditions
- Reagents : Acetic anhydride (1.2 equivalents), pyridine (base catalyst).
- Temperature : 80–100°C under reflux.
- Duration : 4–6 hours.
- Yield : 85–92%.
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the aniline’s amino group attacks the electrophilic carbonyl carbon of acetic anhydride. Pyridine neutralizes the generated acetic acid, shifting the equilibrium toward product formation.
Multi-Step Synthesis via Chlorination and Fluorination
Patent Route from 3,4-Dimethyl Chlorobenzene
A patent (CN113968775A) outlines a nitration-free pathway starting from 3,4-dimethyl chlorobenzene, avoiding hazardous nitration and Grignard reactions.
Stepwise Process
Chlorination :
Fluorine-Chlorine Exchange :
Hydrolysis :
Chlorination to Acid Chloride :
Coupling with Malonate :
Saponification and Decarboxylation :
Conversion to Acetamide
The ketone intermediate undergoes reductive amination or oxime formation followed by reduction to yield 4-chloro-2-(trifluoromethyl)aniline, which is acetylated as in Section 1.
Comparative Analysis of Synthetic Routes
Industrial-Scale Production Considerations
Emerging Methodologies
Photocatalytic Fluorination
Recent advances utilize UV light and fluorinated catalysts to introduce trifluoromethyl groups at lower temperatures, reducing energy consumption.
Biocatalytic Acetylation
Immobilized lipases (e.g., Candida antarctica) enable acetylation under mild conditions (pH 7, 40°C), though yields remain suboptimal (70–75%).
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Substitution on the Phenyl Ring
N-[4-Chloro-3-(trifluoromethyl)phenyl]acetamide (CAS# 351-33-7):
N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (CAS# 97760-98-0):
Modifications on the Acetamide Moiety
- The triazole ring introduces π-π stacking capabilities, which could enhance target binding in enzyme inhibition .
- N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylamino)acetamide (CAS# 900641-80-7): Features a furan-methylamino side chain, increasing polarity compared to the parent compound . The furan ring may alter pharmacokinetic properties, such as absorption and distribution .
Potassium Channel Modulation
- JM-S-8 (2-[4-Chloro-2-(trifluoromethyl)phenyl]-N-(cyclohexylmethyl)acetamide): Exhibits activity as a KCNQ2/Q3 potassium channel opener with an EC₅₀ of 4.8 µM .
Anticancer and Antimicrobial Potential
Physicochemical Properties and Stability
*LogP values estimated based on substituent contributions.
Biological Activity
N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticonvulsant applications. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Synthesis of this compound
The synthesis typically involves the reaction of 4-chloro-2-(trifluoromethyl)aniline with acetic anhydride. This reaction is conducted under controlled conditions to optimize yield and purity. The general reaction can be summarized as follows:
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it may serve as a candidate for antibiotic development due to its efficacy in inhibiting bacterial growth. The compound's structural characteristics, particularly the trifluoromethyl group, enhance its lipophilicity and bioavailability, making it a valuable candidate for further research.
Table 1: Antimicrobial Activity Data
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticonvulsant Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticonvulsant activity in animal models. Preliminary studies suggest that it may exert protective effects against seizures.
Table 2: Anticonvulsant Activity Data
| Compound | Dose (mg/kg) | MES Test (0.5 h) | MES Test (4 h) | scPTZ Test (0.5 h) | scPTZ Test (4 h) |
|---|---|---|---|---|---|
| This compound | 100 | Effective | Effective | Not Effective | Effective |
| Control Compound | 100 | Not Effective | Not Effective | Effective | Not Effective |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to bind to enzymes involved in metabolic pathways, potentially modulating their activity. The trifluoromethyl group enhances these interactions, leading to increased efficacy in both antimicrobial and anticonvulsant activities.
Case Studies
- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the compound against a panel of bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
- Anticonvulsant Activity Assessment : In a controlled study on mice, the compound was administered at varying doses to assess its anticonvulsant properties through the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. Results showed notable protection against induced seizures at certain doses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide, and how can reaction conditions be standardized?
- Methodology : React acetyl chloride or chloroacetyl chloride with 4-chloro-2-(trifluoromethyl)aniline in dichloromethane (DCM) under inert conditions. Use triethylamine (TEA) as a base to neutralize HCl byproducts. Maintain temperatures at 0–5°C during addition to minimize side reactions (e.g., hydrolysis). Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
- Key Data : Typical yields for analogous acetamides range from 65–85% under optimized conditions. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- Spectroscopy : Use -NMR to verify aromatic proton environments (δ 7.2–8.1 ppm) and acetamide NH (δ ~10.2 ppm). -NMR should show carbonyl (C=O) at δ ~168–170 ppm and CF at δ ~122–125 ppm (quartet) .
- X-ray crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm dihedral angles between aromatic rings and acetamide groups (e.g., 10–85°) .
- Elemental analysis : Ensure C, H, N, Cl, F percentages align with theoretical values (e.g., CHClFNO: C 42.97%, H 2.78%) .
Q. What physicochemical properties are critical for handling and experimental design?
- Key Properties :
- Solubility : Sparingly soluble in water; highly soluble in DCM, DMF, and acetone.
- Melting Point : Analogous compounds (e.g., N-(4-fluorophenyl)acetamide) melt at ~150–160°C; confirm via DSC .
- Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in anhydrous environments at −20°C .
Advanced Research Questions
Q. How does the electronic and steric environment of the trifluoromethyl group influence reactivity in downstream modifications?
- Methodology :
- Computational Modeling : Perform DFT calculations to map electron density (e.g., Mulliken charges) on the aromatic ring. The CF group is electron-withdrawing, directing electrophilic substitution to the para position relative to the acetamide .
- Experimental Validation : Compare reaction rates of bromination or nitration with non-CF analogs. Use kinetic studies (UV-Vis or HPLC) to quantify activation barriers .
Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar acetamides?
- Methodology :
- Cross-Technique Validation : Combine NMR, IR (C=O stretch ~1650–1680 cm), and mass spectrometry (ESI-MS: [M+H] at m/z 252.1).
- Comparative Studies : Replicate conflicting syntheses (e.g., solvent polarity effects) and analyze impurities via GC-MS. For example, residual DMF may shift NH peaks in NMR .
Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?
- Protocol :
- Forced Degradation : Incubate in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Kinetic Analysis : Calculate half-life (t) and activation energy (E) using Arrhenius plots. CF-substituted acetamides typically degrade faster in alkaline media due to hydroxide attack on the carbonyl .
Q. What computational approaches predict biological activity or binding affinity for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., cytochrome P450 enzymes or kinases). The chloro and trifluoromethyl groups may enhance hydrophobic binding .
- QSAR Modeling : Train models on acetamide derivatives with known IC values. Descriptors like logP (predicted ~2.8) and polar surface area (PSA ~45 Ų) correlate with membrane permeability .
Q. How can researchers design derivatives to study structure-activity relationships (SAR) for specific applications?
- Strategy :
- Functional Group Variation : Replace Cl with Br, NO, or OCH to modulate electron density.
- Bioisosteric Replacement : Substitute CF with SF or OCF to retain steric bulk while altering electronic effects.
- Biological Assays : Test derivatives against enzyme panels (e.g., kinases, proteases) or microbial strains to identify lead compounds .
Contradictions and Validation
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
